Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis may involve the following steps:
Starting Materials: o-Phenylenediamine, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Reaction Conditions: The reaction is typically carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzimidazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms .
Scientific Research Applications
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets, such as enzymes and receptorsFor example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-benzimidazole
- 5-Chloro-2-methylbenzimidazole
- 4-Methyl-2-(trifluoromethyl)benzimidazole
Uniqueness
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is unique due to the combination of substituents on the benzimidazole ring. The presence of bromine, chlorine, methyl, and trifluoromethyl groups can significantly alter its chemical and biological properties compared to other benzimidazole derivatives. This unique combination of substituents can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for scientific research .
Properties
CAS No. |
89427-21-4 |
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Molecular Formula |
C9H5BrClF3N2 |
Molecular Weight |
313.50 g/mol |
IUPAC Name |
6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5BrClF3N2/c1-3-6(11)4(10)2-5-7(3)16-8(15-5)9(12,13)14/h2H,1H3,(H,15,16) |
InChI Key |
NFHFENIYBYJBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Br)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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